molecular formula C17H15NO2 B2415136 N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 887348-93-8

N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2415136
CAS No.: 887348-93-8
M. Wt: 265.312
InChI Key: CYKREUTWWKVGNA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2H-chromene-3-carboxamide (CAS 1846-99-7) is a synthetic compound based on the 2H-chromene (coumarin) scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential. With a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol, this carboxamide derivative is designed for investigative research applications. Current scientific literature highlights the significant research interest in C-3 substituted coumarin derivatives like this compound. A key area of investigation is their potent activity against Gram-positive bacterial strains, particularly Staphylococcus aureus (S. aureus), including antibiotic-resistant forms such as MRSA . The structure-activity relationship (SAR) of these analogs is a critical focus, as substitutions on the coumarin core and the phenyl ring can greatly influence their bioactivity and binding affinity to key bacterial protein targets . Furthermore, derivatives of the N-phenyl-2H-chromene-3-carboxamide scaffold have been identified in studies as promising radioprotective agents . Research indicates that such compounds can accelerate the recovery of peripheral blood cells in irradiated models and alleviate damage to organs like the small intestine and spleen . The protective mechanism is associated with the downregulation of pro-apoptotic proteins like p53 and the modulation of key signaling pathways, including the Wnt and MAPK pathways . This compound is supplied For Research Use Only and is intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methylphenyl)-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKREUTWWKVGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
N-(3-methylphenyl)-2H-chromene-3-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Coordination Chemistry
The compound acts as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is significant in developing new catalysts and materials with tailored properties.

Biological Activities

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-78.5
PC-335.0
A-5490.9
Caco-29.9

These results suggest that the compound may be as effective as standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show it can inhibit the growth of various bacteria and fungi, which makes it a candidate for developing new antimicrobial agents .

Medical Applications

Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity involved in disease progression.

Case Study: Anticancer Activity
In a study evaluating novel chromene derivatives, this compound was shown to exhibit significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for future drug development .

Industrial Applications

Material Development
Due to its unique chemical properties, this compound is being explored for applications in developing new materials, including polymers and dyes. Its ability to undergo various chemical reactions allows for the customization of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-(3-methylphenyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

  • N-(4-methylphenyl)-2H-chromene-3-carboxamide
  • N-(2-methylphenyl)-2H-chromene-3-carboxamide
  • N-(3-chlorophenyl)-2H-chromene-3-carboxamide

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties, making this compound unique in its specific applications and effects.

Biological Activity

N-(3-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is characterized by a fused benzene and pyran ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores the biological activity of this compound, including its mechanisms of action, biological assays, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer cell proliferation where specific enzymes are crucial for tumor growth.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses related to inflammation and cancer progression.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of ActionReferences
MDA-MB-231 (Breast)10Induction of apoptosis and cell cycle arrest
PC3 (Prostate)15Inhibition of cyclin-dependent kinases
HeLa (Cervical)12Modulation of p53 and p21 expression
  • Case Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis induction, as indicated by increased caspase activity. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells at concentrations above 10 µM.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the chromene ring significantly affect its potency and selectivity. For instance, modifications to the carboxamide group or the introduction of additional functional groups can enhance or diminish its anticancer effects.

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